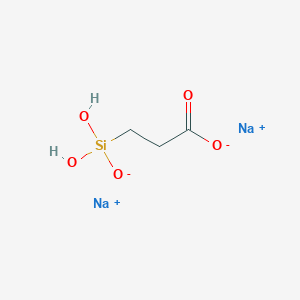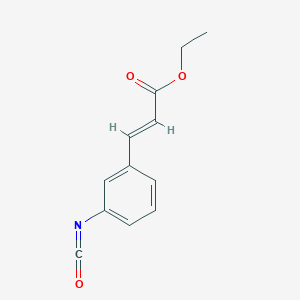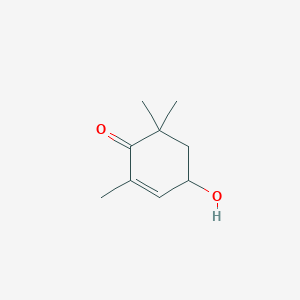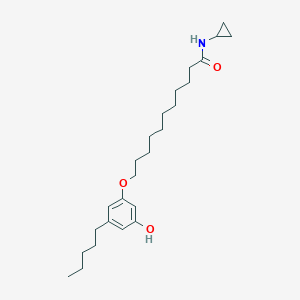
Disodium carboxyethyl siliconate
Overview
Description
Disodium carboxyethyl siliconate (DCES) is a type of silicon-based compound that has been widely used in various scientific applications due to its unique properties. It is a white, crystalline solid with a molecular weight of 149.1 g/mol. DCES has been used in the synthesis of various materials, such as polymers, nanomaterials, and inorganic materials. It is also used in the synthesis of pharmaceuticals, cosmetics, and food additives. Additionally, DCES has been used in the development of various laboratory experiments and has been studied for its potential applications in the biomedical field.
Scientific Research Applications
1. Bioimaging and Cellular Imaging Applications Disodium carboxyethyl siliconate, particularly in the form of silicon nanoparticles (Si NPs), has been found to have significant applications in the realm of bioimaging due to its excellent photoluminescence properties, chemical inertness, and low cytotoxicity. A study elaborated on a green one-pot method to synthesize N-doped fluorescent Si NPs using ethylenediaminetetraacetic acid disodium salt as an effective reductant. These NPs exhibited high fluorescence quantum yield, biocompatibility, and were successfully applied for cellular imaging, indicating their potential in bioimaging applications (Geng et al., 2018).
2. Surface Functionalization of Silicon Quantum Dots Research has been conducted on the surface functionalization of silicon quantum dots, which are a form of silicon nanoparticles. Chemical reactions were performed on molecules attached to these quantum dots to produce dots with reactive surface functionalities like diols and epoxides. The functionalized quantum dots showed potential in biological imaging of cells and were also studied for their cytotoxicity, revealing that quantum dots with more reactive functionalities were found to be more toxic (Shiohara et al., 2010).
3. Biocompatibility Assessment The biocompatibility of silicon-based nano- and micro-particles, which include forms of this compound, has been extensively reviewed. This review covered the effects of silicon and silica nano- and micro-particles on cells and organs following various exposure routes such as intravenous, pulmonary, dermal, and oral. The studies summarized in the review are crucial for understanding the biocompatibility of these materials, which is essential for their safe application in various fields including medicine and biotechnology (Jaganathan & Godin, 2012).
Mechanism of Action
Target of Action
Disodium Carboxyethyl Siliconate is a chemical compound with the molecular formula C3H6Na2O5Si . It is primarily used in cosmetic products . Its primary target is the skin, where it functions as a skin conditioning agent .
Mode of Action
This film can help to maintain the skin’s moisture balance, improve its texture, and provide a smooth feel .
Result of Action
The primary result of this compound’s action is improved skin condition. By forming a protective film on the skin, it helps to maintain the skin’s moisture balance, leading to smoother, softer, and healthier-looking skin .
properties
IUPAC Name |
disodium;3-[dihydroxy(oxido)silyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOICJFFICGNEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Na2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171219 | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18191-40-7 | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018191407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxyethylsilanetriol, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM CARBOXYETHYL SILICONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4C79679G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)










![6-Bromo-3H-imidazo[4,5-B]pyridine-7-carboxylic acid](/img/structure/B106411.png)
